molecular formula C9H8N2O B021740 Cyanamide, (3-acetylphenyl)-(9CI) CAS No. 102711-76-2

Cyanamide, (3-acetylphenyl)-(9CI)

Cat. No.: B021740
CAS No.: 102711-76-2
M. Wt: 160.17 g/mol
InChI Key: VAIRPRAIYGKHEG-UHFFFAOYSA-N
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Description

Cyanamide, (3-acetylphenyl)-(9CI) (systematic name pending) is a substituted cyanamide derivative characterized by a 3-acetylphenyl group attached to the cyanamide backbone. Cyanamides generally exhibit diverse biological activities, including fungicidal, insecticidal, and plant growth-regulating properties .

Properties

CAS No.

102711-76-2

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(3-acetylphenyl)cyanamide

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-5,11H,1H3

InChI Key

VAIRPRAIYGKHEG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC#N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC#N

Synonyms

Cyanamide, (3-acetylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key cyanamide derivatives and their properties, inferred from structural similarities and evidence:

Compound Name Molecular Formula Molecular Weight Key Substituent Primary Use Reference
Cyanamide, (3-acetylphenyl)-(9CI) C9H8N2O ~160.17 (estimated) 3-acetylphenyl Hypothesized: Fungicide/Insecticide
Hydrogen Cyanamide CH2N2 42.04 None (parent compound) Plant growth regulator
Thiacloprid (9CI) C10H9ClN4S 252.72 Chloropyridinyl-thiazole Insecticide
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI) C9H7N3OS 205.24 Methoxybenzothiazolyl Not specified (structural analog)
N-(3-cyanothiophen-2-yl)-3-fluorobenzamide C13H8FN3OS 273.28 Fluorobenzoyl-cyanothienyl Not specified (structural analog)

Key Differences and Trends

Substituent Effects on Bioactivity: Hydrogen Cyanamide (CH2N2) lacks complex substituents and is primarily used as a plant growth regulator due to its ability to break dormancy in crops . In contrast, Thiacloprid (C10H9ClN4S) incorporates a chloropyridinyl-thiazole group, enhancing its insecticidal specificity by targeting nicotinic acetylcholine receptors in pests .

Molecular Weight and Applications: Derivatives with higher molecular weights (e.g., Thiacloprid at 252.72 g/mol) are typically optimized for targeted pest control, while lower-weight compounds like Hydrogen Cyanamide (42.04 g/mol) are used for broad-spectrum soil treatment .

Toxicological and Regulatory Profiles: Calcium cyanamide (CaCN2), a related compound, is noted for its dual role in disease suppression (e.g., anthracnose in strawberries) and soil nutrient modulation . However, substituted cyanamides like Thiacloprid require stringent regulatory oversight due to their ecological persistence . The toxicological profile of Cyanamide, (3-acetylphenyl)-(9CI) remains unstudied, as seen with other analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide, where thorough toxicological data are lacking .

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